molecular formula C22H28N2O4 B3572781 [4-(4-METHYLBENZYL)PIPERAZINO](3,4,5-TRIMETHOXYPHENYL)METHANONE

[4-(4-METHYLBENZYL)PIPERAZINO](3,4,5-TRIMETHOXYPHENYL)METHANONE

Cat. No.: B3572781
M. Wt: 384.5 g/mol
InChI Key: CSYPADHIEKNFER-UHFFFAOYSA-N
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Description

4-(4-METHYLBENZYL)PIPERAZINOMETHANONE: is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 4-methylbenzyl group and a 3,4,5-trimethoxyphenyl group. Piperazine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-METHYLBENZYL)PIPERAZINOMETHANONE typically involves the coupling of aromatic acid chlorides with piperazine derivatives in the presence of a base such as triethylamine. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran and may require refluxing to achieve the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(4-METHYLBENZYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets. The compound can inhibit the activity of enzymes and proteins involved in critical biological pathways. For example, it may inhibit the efflux pumps in bacteria, enhancing the efficacy of antibiotics. In cancer cells, it can disrupt microtubule formation, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

  • 4-(3-Methylbenzyl)-1-piperazinylmethanone
  • 4-(4-Methylbenzyl)-1-piperazinylmethanone
  • 4-(3,5-Dinitrophenyl)-1-piperazinylmethanone)

Comparison: Compared to similar compounds, 4-(4-METHYLBENZYL)PIPERAZINOMETHANONE exhibits unique properties due to the presence of both the 4-methylbenzyl and 3,4,5-trimethoxyphenyl groups. These structural features contribute to its enhanced biological activity and specificity. The compound’s ability to inhibit efflux pumps and disrupt microtubule formation sets it apart from other piperazine derivatives .

Properties

IUPAC Name

[4-[(4-methylphenyl)methyl]piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4/c1-16-5-7-17(8-6-16)15-23-9-11-24(12-10-23)22(25)18-13-19(26-2)21(28-4)20(14-18)27-3/h5-8,13-14H,9-12,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSYPADHIEKNFER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[4-(4-METHYLBENZYL)PIPERAZINO](3,4,5-TRIMETHOXYPHENYL)METHANONE
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[4-(4-METHYLBENZYL)PIPERAZINO](3,4,5-TRIMETHOXYPHENYL)METHANONE
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[4-(4-METHYLBENZYL)PIPERAZINO](3,4,5-TRIMETHOXYPHENYL)METHANONE
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[4-(4-METHYLBENZYL)PIPERAZINO](3,4,5-TRIMETHOXYPHENYL)METHANONE
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[4-(4-METHYLBENZYL)PIPERAZINO](3,4,5-TRIMETHOXYPHENYL)METHANONE
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[4-(4-METHYLBENZYL)PIPERAZINO](3,4,5-TRIMETHOXYPHENYL)METHANONE

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